molecular formula C9H10N2O2 B13067009 N'-hydroxy-2,3-dihydro-1-benzofuran-2-carboximidamide

N'-hydroxy-2,3-dihydro-1-benzofuran-2-carboximidamide

Cat. No.: B13067009
M. Wt: 178.19 g/mol
InChI Key: BBZRWNRTKULHLM-UHFFFAOYSA-N
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Description

N'-Hydroxy-2,3-dihydro-1-benzofuran-2-carboximidamide is a chemical research reagent featuring a 2,3-dihydrobenzofuran scaffold, a structure of significant interest in medicinal chemistry. The 2,3-dihydrobenzofuran core is recognized as a privileged structure in drug discovery due to its presence in compounds with diverse biological activities. Scientific literature indicates that derivatives of this scaffold are frequently investigated for their potential as therapeutic agents. For instance, some 2,3-dihydro-1-benzofuran derivatives have been designed and synthesized as potent and selective agonists for the Cannabinoid Receptor 2 (CB2), a promising target for treating neuropathic pain without the psychoactive effects associated with CB1 activation . Other research on analogous structures has identified 2,3-dihydrobenzofuran-2-ones as a highly potent class of anti-inflammatory agents and inhibitors of prostaglandin synthesis . Furthermore, benzofuran and dihydrobenzofuran analogs are actively studied for their antimicrobial properties in the face of rising antimicrobial resistance (AMR) . The specific functional groups on this reagent—the carboximidamide and N'-hydroxy moiety—suggest its potential utility as a key synthetic intermediate or a pharmacophore in the development of novel bioactive molecules for these and other research areas. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

N'-hydroxy-2,3-dihydro-1-benzofuran-2-carboximidamide

InChI

InChI=1S/C9H10N2O2/c10-9(11-12)8-5-6-3-1-2-4-7(6)13-8/h1-4,8,12H,5H2,(H2,10,11)

InChI Key

BBZRWNRTKULHLM-UHFFFAOYSA-N

Isomeric SMILES

C1C(OC2=CC=CC=C21)/C(=N/O)/N

Canonical SMILES

C1C(OC2=CC=CC=C21)C(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxy-2,3-dihydro-1-benzofuran-2-carboximidamide can be achieved through several methods. One common approach involves the oxidation of 2,3-dihydro-1-benzofuran-2-carboxylic acid using oxidizing agents such as potassium permanganate . Another method includes the use of photochemical reactions to construct the benzofuran ring .

Industrial Production Methods: Industrial production methods for N’-hydroxy-2,3-dihydro-1-benzofuran-2-carboximidamide typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features are compared below with analogs from recent research:

Compound Name Core Structure Functional Groups Key Properties
N'-Hydroxy-2,3-dihydro-1-benzofuran-2-carboximidamide Benzofuran Hydroxycarboximidamide Potential metal chelation, aromatic stability
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide N,O-bidentate directing group Facilitates metal-catalyzed C–H activation
N'-Methyl-N'-hydroxycarbamoyl-L-phenylalanine derivatives Phenylpropanamide Hydroxamic acid Antioxidant activity (DPPH assay)

Key Observations:

  • Benzofuran vs.
  • Hydroxycarboximidamide vs. Hydroxamic Acid: Both groups can chelate metals, but hydroxamic acids (CONHOH) are more extensively studied for antioxidant and antimicrobial roles. The hydroxycarboximidamide group (NH-O-) may exhibit similar chelation efficiency but with distinct electronic effects due to the imine (C=NH) group .

Biological Activity

N'-hydroxy-2,3-dihydro-1-benzofuran-2-carboximidamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C9H10N2O2C_9H_{10}N_2O_2 and a molecular weight of approximately 178.19 g/mol. It features a benzofuran core structure combined with hydroxylamine and carboximidamide functional groups, which contribute to its distinct chemical reactivity and biological activity.

Property Details
Molecular FormulaC₉H₁₀N₂O₂
Molecular Weight178.19 g/mol
Structural FeaturesBenzofuran core, hydroxylamine, carboximidamide

Research indicates that this compound exhibits its biological effects primarily through the inhibition of cell growth . The compound interacts with specific enzymes or pathways critical for cellular proliferation. Its mechanism may involve:

  • Enzyme Inhibition : Targeting enzymes involved in metabolic pathways.
  • Receptor Interaction : Binding to cell surface receptors that regulate growth signals.
  • Induction of Apoptosis : Promoting programmed cell death in cancerous cells.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects. The exact mechanism is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic processes.

Anticancer Activity

The compound has shown promising results in inhibiting the proliferation of cancer cells. Notable findings include:

  • Cell Line Studies : In vitro studies on breast cancer cell lines (e.g., MDA-MB-231) revealed IC50 values indicating effective growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
  • Mechanistic Insights : The anticancer effect is believed to be mediated through apoptosis induction and inhibition of tumor metastasis .

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    • A study demonstrated that this compound significantly inhibited the proliferation of MDA-MB-231 cells with an IC50 value of approximately 0.126 μM, showcasing a strong selectivity over non-cancerous MCF10A cells .
  • Antimicrobial Efficacy
    • In laboratory settings, the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Further investigations are required to elucidate its precise mode of action against microbial pathogens .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzofuran Core : Initial reactions focus on constructing the benzofuran structure.
  • Introduction of Functional Groups : Hydroxylamine and carboximidamide groups are added through specific chemical reactions.
  • Optimization : Parameters such as temperature and solvent choice are optimized to enhance yield and purity.

Pharmacokinetics

The molecular weight suggests favorable bioavailability characteristics for this compound, which is crucial for its therapeutic applications. Preliminary studies indicate a sufficient absorption profile following oral administration.

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